molecular formula C15H15NO5S B12662011 Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate CAS No. 94349-53-8

Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate

Katalognummer: B12662011
CAS-Nummer: 94349-53-8
Molekulargewicht: 321.3 g/mol
InChI-Schlüssel: DFKGWPYAFFASDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.30 g/mol. This compound is known for its unique structure, which includes a benzoate ester linked to a sulfonyl group and an amino group on a tolyl ring. It is used in various scientific research applications due to its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-amino-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Amides or alcohol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate
  • Methyl 4-[(4-methylphenyl)sulfonyl]oxy]benzoate

Uniqueness

Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate is unique due to the presence of both an amino group and a sulfonyl group on the tolyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for a broader range of applications in scientific research and industry .

Eigenschaften

CAS-Nummer

94349-53-8

Molekularformel

C15H15NO5S

Molekulargewicht

321.3 g/mol

IUPAC-Name

methyl 4-(3-amino-4-methylphenyl)sulfonyloxybenzoate

InChI

InChI=1S/C15H15NO5S/c1-10-3-8-13(9-14(10)16)22(18,19)21-12-6-4-11(5-7-12)15(17)20-2/h3-9H,16H2,1-2H3

InChI-Schlüssel

DFKGWPYAFFASDK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.